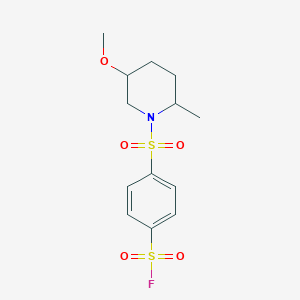

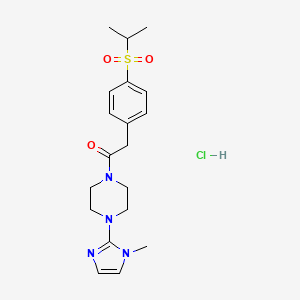

![molecular formula C19H17ClN2O2S B2997649 4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1226431-65-7](/img/structure/B2997649.png)

4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a heterocyclic organic compound. It belongs to the class of thiazines, which are largely unexplored for their pharmacological activities .

Synthesis Analysis

Thiazines can be synthesized through various methods. One such method involves the ring expansion reaction of 2-aminobenzothiazole with phenylacetylene to produce 3-phenyl-4H-benzo[b][1,4]thiazine-4-carbonitrile . Another method involves the use of diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate is added at room temperature .Molecular Structure Analysis

Thiazines possess a nitrogen and sulfur atoms in a six-member ring . This structure is believed to be important for their antifungal, anticonvulsant, and antiviral activities .Chemical Reactions Analysis

Thiazines can undergo various chemical reactions. For instance, the copper–organic framework was explored as a heterogeneous catalyst for the ring expansion reaction of 2-aminobenzothiazole with phenylacetylene to produce 3-phenyl-4H-benzo[b][1,4]thiazine-4-carbonitrile .科学的研究の応用

Antibacterial Activity

The benzo[b][1,4]thiazine derivatives have been studied for their potential as antibacterial agents. Novel derivatives, including the compound , have shown promising in vitro antibacterial activity. They have been tested against various strains of bacteria, such as methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA). These compounds have demonstrated acceptable activity levels when compared to established antibiotics like dicloxacillin .

Hemolytic Activity

In addition to antibacterial properties, these compounds have been evaluated for their hemolytic activity. This is an important consideration for potential therapeutic applications to ensure that the compounds do not cause damage to red blood cells. Some derivatives have shown minimal or negligible hemolytic activity, which is a positive indicator for their biocompatibility .

Toll-Like Receptor 4 (TLR4) Inhibitory Activity

The interaction of these compounds with TLR4 proteins has been explored through in silico docking studies. TLR4 is a protein that plays a vital role in the immune system by recognizing pathogens and activating immune responses. Compounds that can modulate TLR4 activity may have therapeutic potential in treating inflammatory diseases. The compound has shown appreciable binding energies, indicating potential as a TLR4 inhibitor .

Aldose Reductase Inhibition

Aldose reductase is an enzyme involved in the diabetic complications pathway. Inhibitors of this enzyme can be used to prevent or treat complications associated with diabetes. Benzothiadiazine-1,1-dioxide compounds have been screened for their ability to inhibit aldose reductase, and some derivatives have been found to be effective in this role .

Antiproliferative Activity

Certain benzothiadiazine derivatives have been synthesized and evaluated for their antiproliferative activity, particularly against human B-cell lines. This activity is crucial for the development of new anticancer drugs. Some derivatives have shown significant inhibition of cell proliferation, which is promising for further drug development .

Charge Carrier Mobility in Polymers

The structural motif of benzothiadiazine dioxides has been incorporated into polymers to enhance their electronic properties. These polymers have been investigated for their charge carrier mobility, which is a key parameter for materials used in electronic devices. The enhanced mobility is beneficial for applications such as photodetectors and other organic electronic devices .

将来の方向性

Given the promising biological activities of thiazine derivatives, further exploration of “4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” and similar compounds could be beneficial. This could involve more detailed studies on their synthesis, properties, and potential applications in medicine .

作用機序

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting potential targets could be bacterial cells.

Mode of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that it may interact with bacterial cells, leading to their inhibition or destruction.

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that the compound may have a similar effect.

特性

IUPAC Name |

4-(4-butylphenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S/c1-2-3-4-14-5-8-16(9-6-14)22-13-17(12-21)25(23,24)19-10-7-15(20)11-18(19)22/h5-11,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLNJTTXXWKRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

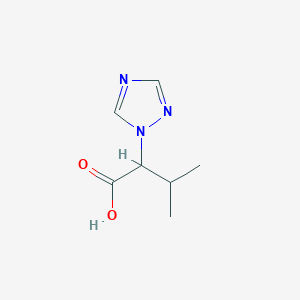

![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)

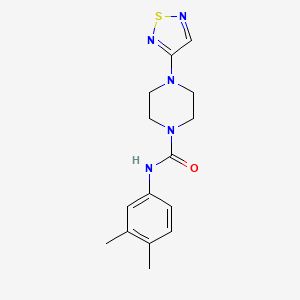

![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)

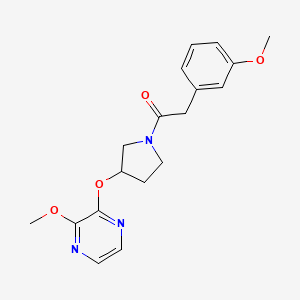

![1-[(3S,10R,13S)-3-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2997577.png)

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)

![3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2997584.png)

![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)

![8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2997588.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)